![molecular formula C22H16N2O4 B3175035 2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate CAS No. 955963-47-0](/img/structure/B3175035.png)
2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate
Übersicht
Beschreibung
The compound “2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate” is a chemical compound with the molecular formula C22H16N2O4 . It has a molecular weight of 372.373 .
Physical and Chemical Properties Analysis
The compound “this compound” has a density of 1.3±0.1 g/cm3 and a boiling point of 578.3±45.0 °C at 760 mmHg . The melting point and MSDS are not available .Wissenschaftliche Forschungsanwendungen
Pyrazole Derivatives and Their Applications
Pyrazole derivatives are known for their wide range of pharmacological properties, including anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral activities. This class of compounds serves as a significant scaffold in medicinal chemistry, offering opportunities for the development of new therapeutic agents. Specifically, pyrazoline, a closely related structure, has been explored for its potential in anticancer drug development, showcasing the broad utility of these heterocyclic compounds in pharmaceutical research (Bhattacharya et al., 2022).
Cytochrome P450 Enzyme Inhibitors
Research on chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes highlights the importance of selective inhibition for understanding drug metabolism and potential drug-drug interactions. Although the compound is not directly mentioned, the study provides insight into the significance of designing selective inhibitors for metabolic enzymes, which is relevant for compounds targeting specific pathways in the body (Khojasteh et al., 2011).
Polyhydroxyalkanoates (PHAs): Biodegradable Polymers
Polyhydroxyalkanoates (PHAs) are highlighted for their biodegradability and potential applications in various fields, including medical and environmental biotechnology. While not directly related to the compound , the study on PHAs emphasizes the growing interest in developing biocompatible and environmentally friendly materials. Research in this area could provide a framework for exploring the biodegradability and application potential of various chemical compounds in biomedical engineering and environmental sustainability (Amara, 2010).
Zukünftige Richtungen
While specific future directions for “2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate” are not available, research into pyrazole derivatives is ongoing due to their diverse pharmacological effects . These compounds are being explored for potential therapeutic applications in various diseases .
Wirkmechanismus
Target of Action
The compound “2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate” is a pyrazole-bearing compound known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
It is known that pyrazole-bearing compounds like this one can interact with their targets in a way that inhibits their growth and proliferation . This interaction could involve binding to specific proteins or enzymes within the target organisms, disrupting their normal functions and leading to their death .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the life cycles of Leishmania and Plasmodium. By inhibiting these pathways, the compound prevents the parasites from replicating and spreading within the host organism . The downstream effects of this inhibition could include a reduction in the symptoms of leishmaniasis and malaria, such as fever, fatigue, and organ damage .
Result of Action
The result of the compound’s action is a significant reduction in the growth and proliferation of Leishmania and Plasmodium within the host organism . This leads to a decrease in the severity of the symptoms of leishmaniasis and malaria, and may even result in the complete elimination of the parasites from the body .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These could include the pH and temperature of the body, the presence of other drugs or substances, and the individual’s overall health status
Eigenschaften
IUPAC Name |
[2-[1-(4-methylphenyl)pyrazole-4-carbonyl]phenyl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-15-8-10-17(11-9-15)24-14-16(13-23-24)21(25)18-5-2-3-6-19(18)28-22(26)20-7-4-12-27-20/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIHJWYXVTYAMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=CC=CC=C3OC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501148454 | |
| Record name | 2-[[1-(4-Methylphenyl)-1H-pyrazol-4-yl]carbonyl]phenyl 2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501148454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955963-47-0 | |
| Record name | 2-[[1-(4-Methylphenyl)-1H-pyrazol-4-yl]carbonyl]phenyl 2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955963-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[1-(4-Methylphenyl)-1H-pyrazol-4-yl]carbonyl]phenyl 2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501148454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


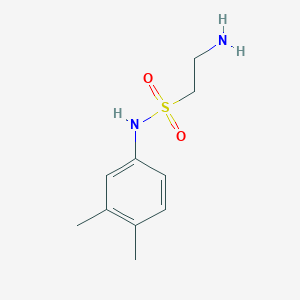

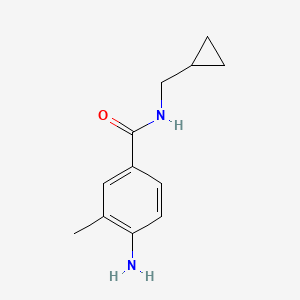
![5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B3174976.png)
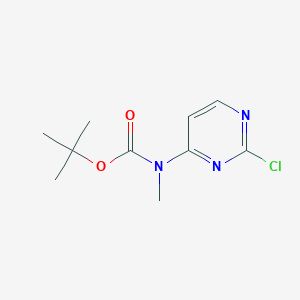
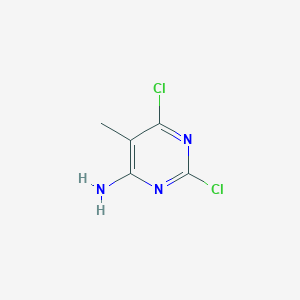
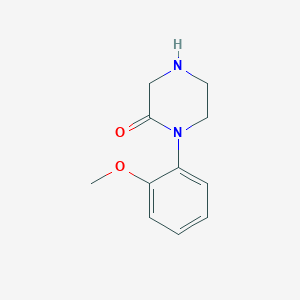
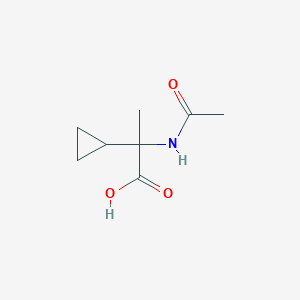
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid](/img/structure/B3175011.png)
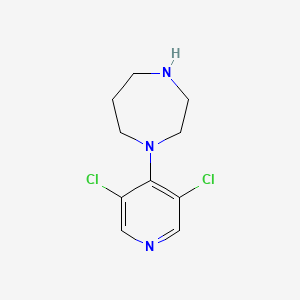

![1-[4-(2-thienyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B3175034.png)
![5-[(4-fluorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B3175041.png)
![6-(methylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3175044.png)
